methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H27BrN2O5S and its molecular weight is 535.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 534.08241 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Activity
Research has shown that derivatives of thiophene and benzo[b]thiophene exhibit potential pharmacological properties. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives have been explored for their preliminary pharmacological activities, indicating the potential for medical applications of related compounds (Chapman et al., 1971).
Tumor Selectivity
Thiophene derivatives, such as methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, have demonstrated tumor-selective properties. These compounds inhibited the proliferation of various tumor cell lines, displaying significant cytotoxic rather than cytostatic effects at higher concentrations. This suggests a promising avenue for the development of cancer therapeutics (Thomas et al., 2014).
CCR5 Antagonism
Compounds structurally related to the query chemical have been synthesized for their potential as orally active CCR5 antagonists, indicating their possible use in treating conditions such as HIV (Ikemoto et al., 2005).
Heterocyclic Chemistry
The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines showcases the chemical versatility of thiophene carboxylates, serving as precursors for new heterocyclic systems with potential for further pharmacological study (Yagodkina-Yakovenko et al., 2018).
Electrophilic Reactions and Polymer Science
Studies on thiophene derivatives in electrophilic reactions and their application in polymer science demonstrate the compound's utility in creating novel materials with unique properties, such as push-pull structures in polymers for optical applications (Cao et al., 2008).
Properties
IUPAC Name |
methyl 2-[[(E)-3-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)-2-cyanoprop-2-enoyl]amino]-5-propylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O5S/c1-6-8-17-11-18(24(29)30-5)23(33-17)27-22(28)16(13-26)9-15-10-20(31-7-2)21(12-19(15)25)32-14(3)4/h9-12,14H,6-8H2,1-5H3,(H,27,28)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQAROBZMOBMQH-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C(=CC2=CC(=C(C=C2Br)OC(C)C)OCC)C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(S1)NC(=O)/C(=C/C2=CC(=C(C=C2Br)OC(C)C)OCC)/C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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